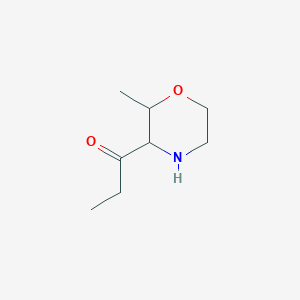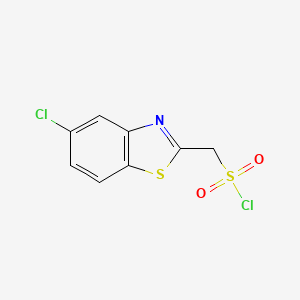
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO2S2 and a molecular weight of 282.17 g/mol . This compound is known for its versatility and reactivity, making it a valuable building block in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride typically involves the reaction of 5-chloro-1,3-benzothiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to introduce the sulfonyl group into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
(5-Chloro-1,3-benzothiazol-2-yl)methanamine: This compound shares the benzothiazole core but has an amine group instead of the sulfonyl chloride group.
(5-Chloro-1,3-benzothiazol-2-yl)methanol: Similar structure with a hydroxyl group replacing the sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride imparts unique reactivity compared to its analogs. This makes it particularly useful in introducing the sulfonyl group into various molecules, a feature not shared by its amine or hydroxyl analogs .
Properties
Molecular Formula |
C8H5Cl2NO2S2 |
|---|---|
Molecular Weight |
282.2 g/mol |
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S2/c9-5-1-2-7-6(3-5)11-8(14-7)4-15(10,12)13/h1-3H,4H2 |
InChI Key |
FTPXQUYOUCCEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





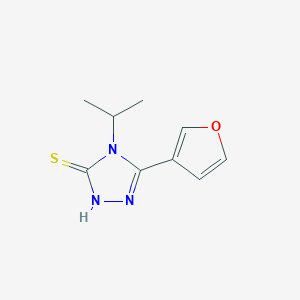
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)

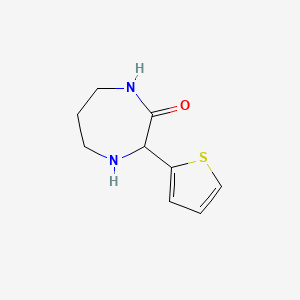

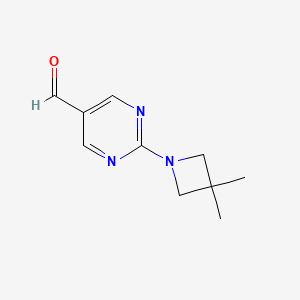

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
